hippocalcin

Calcium Signaling Synaptic Plasticity Neuronal Excitability

Hippocalcin (HPCA) is a neuron-specific calcium-binding protein of the EF-hand superfamily, belonging to the neuronal calcium sensor (NCS) protein subfamily that includes recoverin, visinin-like proteins, and neurocalcins. It is a 193-amino acid, 22.4 kDa protein that binds three calcium ions with submicromolar affinity and undergoes a calcium-myristoyl switch to reversibly associate with cellular membranes.

Molecular Formula C8H13NO2S
Molecular Weight 0
CAS No. 149223-81-4
Cat. No. B1178934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehippocalcin
CAS149223-81-4
Synonymshippocalcin
Molecular FormulaC8H13NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hippocalcin (CAS 149223-81-4): A Neuronal Calcium Sensor Protein for Synaptic and Neurodegenerative Research


Hippocalcin (HPCA) is a neuron-specific calcium-binding protein of the EF-hand superfamily, belonging to the neuronal calcium sensor (NCS) protein subfamily that includes recoverin, visinin-like proteins, and neurocalcins . It is a 193-amino acid, 22.4 kDa protein that binds three calcium ions with submicromolar affinity and undergoes a calcium-myristoyl switch to reversibly associate with cellular membranes . HPCA is predominantly expressed in the hippocampus and cortex, where it functions as a diffusible calcium sensor linking NMDA receptor activation to downstream effectors, including the slow afterhyperpolarization (sAHP) potassium current and AMPA receptor trafficking .

Why Hippocalcin (CAS 149223-81-4) Cannot Be Substituted with Other NCS Family Proteins


Despite high sequence homology within the neuronal calcium sensor (NCS) family, members exhibit distinct calcium affinities, subcellular localization, and target specificities that preclude generic substitution. Hippocalcin shares up to 95% sequence similarity with neurocalcin delta (NCALD) yet demonstrates non-overlapping functional roles in synaptic plasticity and excitability . The NCS family has evolved specialized functions through differences in calcium-binding kinetics, membrane-binding properties, and protein-protein interaction networks . Genetic knockout studies demonstrate that loss of hippocalcin cannot be compensated for by other NCS proteins, resulting in specific electrophysiological deficits that are not observed with knockout of related calcium sensors .

Hippocalcin (CAS 149223-81-4) Quantitative Differentiation Evidence: Comparator Analysis


Hippocalcin vs. Neurocalcin Delta (NCALD): Distinct Calcium Affinities and Functional Non-Equivalence

Hippocalcin and neurocalcin delta (NCALD) share 95% amino acid sequence similarity yet exhibit differential calcium-binding properties and functional roles . Hippocalcin displays a calcium affinity (Kd) of 65 ± 4 nM with positive cooperativity (Hill coefficient n = 1.4 ± 0.1), indicating high sensitivity to calcium fluctuations . This affinity profile differs from that reported for other NCS proteins, contributing to the specificity of hippocalcin as a calcium sensor for the sAHP current, which has a calcium affinity of approximately 200 nM—higher than potassium channels modulated by calmodulin .

Calcium Signaling Synaptic Plasticity Neuronal Excitability

Hippocalcin Knockout Phenotype: Essential and Non-Redundant Role in sAHP Current

Direct genetic knockout studies demonstrate that hippocalcin is essential for the slow afterhyperpolarization (sAHP) current in hippocampal neurons. In hippocalcin knockout mice, brief depolarizations sufficient to activate the IsAHP in wild-type mice fail to elicit any detectable IsAHP, demonstrating an absolute requirement for hippocalcin in this pathway . Furthermore, reintroduction of hippocalcin in cultured hippocampal neurons rescues the IsAHP phenotype, while a myristoylation-deficient mutant does not, confirming the necessity of membrane association . Knockout mice also exhibit prolonged sAHP decay kinetics and altered sensitivity to KCNQ channel modulators, indicating that hippocalcin specifically shapes the temporal dynamics of the sAHP .

Electrophysiology Knockout Models Potassium Channels

Hippocalcin Calcium Sensitivity: Quantitative Translocation Kinetics and Dynamic Range

Live-cell imaging using hippocalcin-EYFP fusions has precisely quantified the calcium sensitivity and translocation kinetics of hippocalcin . Upon photolysis of caged calcium (NP-EGTA), hippocalcin translocation initiates at approximately 180 nM free Ca2+ and reaches half-maximal translocation (EC50) at 290 nM . The maximal translocation half-time (t1/2) is 0.9 seconds, consistent with a diffusion-driven process . Hippocalcin operates as a sensitive calcium sensor over a narrow dynamic range of 200-800 nM free Ca2+, which is physiologically relevant for neuronal calcium transients . These parameters contrast with the broader calcium sensitivity reported for other NCS proteins, underscoring hippocalcin's specialized role in decoding specific calcium signal amplitudes .

Calcium Imaging Membrane Translocation Live-Cell Dynamics

Hippocalcin vs. VILIP-1 and Calsenilin: Opposing Roles in Neuronal Apoptosis

Functional studies reveal opposing roles for NCS family proteins in regulating neuronal survival. Hippocalcin interacts with the neuronal apoptosis inhibitory protein (NAIP) and inhibits apoptosis induced by elevated Ca2+ levels in neuronal cell lines . In contrast, VILIP-1 and calsenilin (KChIP3/DREAM) exhibit pro-apoptotic and neurotoxic effects. KChIP3/calsenilin potentiates basal and calcium-induced apoptosis, an effect enhanced by coexpression with the pro-apoptotic C-terminal fragment of presenilin-2 . PC12 cells expressing VILIP-1 also show increased cell death in response to elevated Ca2+ . This functional divergence is critical: hippocalcin and NAIP act synergistically to promote neuronal survival, whereas other NCS proteins promote cell death pathways .

Neuroprotection Apoptosis Neurodegeneration

Hippocalcin vs. VILIP-1: Differential Protein-Protein Interaction with Cytochrome b5

Co-immunoprecipitation studies demonstrate selective interaction of hippocalcin with cytochrome b5, a key component of microsomal electron transport. Hippocalcin, along with neurocalcin-δ and VILIP-3, binds cytochrome b5, whereas VILIP-1 does not interact with this protein . This differential binding pattern highlights the distinct target specificities among highly homologous VSNL subfamily members. The interaction suggests a specialized role for hippocalcin in calcium-dependent modulation of NADH-dependent microsomal electron transport, a function not shared by VILIP-1 .

Protein-Protein Interactions Electron Transport Microsomal Function

Optimal Research Applications for Hippocalcin (CAS 149223-81-4) Based on Verified Differentiation


Electrophysiological Studies of Slow Afterhyperpolarization (sAHP) and Spike Frequency Adaptation

Hippocalcin knockout models, antibodies, and recombinant protein are essential for dissecting the molecular mechanisms of sAHP current. Since hippocalcin is the non-redundant calcium sensor for the sAHP , its use is required for experiments investigating the regulation of neuronal excitability, spike frequency adaptation, and synaptic plasticity in hippocampal and cortical neurons. The knockout phenotype (complete loss of IsAHP) and altered sAHP kinetics in knockout mice provide a clear functional readout for hippocalcin-dependent signaling.

Calcium Imaging and Sensor Calibration Studies

Hippocalcin-EYFP fusion constructs offer a precisely calibrated tool for measuring subcellular calcium dynamics. The defined calcium sensitivity (EC50 = 290 nM, dynamic range 200-800 nM) and rapid translocation kinetics (t1/2 = 0.9 s) make hippocalcin an ideal calcium sensor for studying localized calcium transients in neurons. Its high affinity and narrow dynamic range allow for discrimination of subtle calcium signals that may not be resolved by lower-affinity sensors like calmodulin.

Neuroprotection and Apoptosis Research in Neurodegenerative Disease Models

Given the functional opposition between hippocalcin (neuroprotective) and VILIP-1/calsenilin (pro-apoptotic) , hippocalcin-specific reagents are critical for investigating neuronal survival pathways. Studies of Alzheimer's disease, epilepsy, and calcium excitotoxicity require hippocalcin to parse the balance between protective and death-promoting NCS proteins . Hippocalcin's interaction with NAIP and its synergistic effect on cell survival make it a key target for therapeutic screening.

Protein-Protein Interaction and Membrane Trafficking Studies

Hippocalcin's unique binding to cytochrome b5 and its role in AMPA receptor trafficking during LTD via AP2 adaptor binding provide specific biochemical assays for investigating calcium-dependent membrane dynamics. Unlike VILIP-1, which does not bind cytochrome b5 , hippocalcin can be used to interrogate calcium-dependent modulation of microsomal electron transport. Its calcium-myristoyl switch mechanism also serves as a model for studying reversible membrane association of signaling proteins .

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